Constitutional Isomer Comparison: 3,5- vs. 2,4-Dinitro Regiochemistry
Bis(3,5-dinitrophenyl) disulfide (CAS 102871-65-8) and bis(2,4-dinitrophenyl) disulfide (CAS 2217-55-2) are constitutional isomers that share identical computed physicochemical descriptors when calculated using the same method: both exhibit a topological polar surface area (PSA) of 233.88 Ų and a computed LogP of 6.21160 . Despite these computational similarities, the regiochemical difference—nitro groups at the 3,5-positions (meta to the S-S bridge) versus the 2,4-positions (ortho/para to the S-S bridge)—produces measurably distinct electronic environments. In the 2,4-isomer, X-ray crystallography confirms an S-S bond length of 2.0458(7) Å and a dihedral angle between benzene rings of 77.00(8)° [1]. Comparable single-crystal structural data for the 3,5-isomer are not currently available in the public domain, representing an important data gap for procurement decisions. The electron-withdrawing effects of meta-nitro groups are exerted primarily through inductive mechanisms, whereas ortho- and para-nitro groups additionally engage in resonance effects, leading to differential activation of the disulfide toward nucleophilic attack by thiols [2].
| Evidence Dimension | Computed PSA and LogP; crystal structure parameters |
|---|---|
| Target Compound Data | PSA: 233.88 Ų; LogP: 6.21160; Crystal structure: not publicly reported |
| Comparator Or Baseline | Bis(2,4-dinitrophenyl) disulfide (CAS 2217-55-2): PSA: 233.88 Ų; LogP: 6.21160; S-S bond length: 2.0458(7) Å; dihedral angle: 77.00(8)° |
| Quantified Difference | Computed PSA and LogP are identical; crystal structure data available only for the 2,4-isomer |
| Conditions | Computed properties from Chemsrc database; crystal data from single-crystal X-ray diffraction (Mo Kα radiation, monoclinic system) |
Why This Matters
Researchers requiring crystallographically characterized material or seeking specific nitro group regiochemistry for structure-activity studies must confirm which isomer they are procuring, as computed properties alone cannot disambiguate these compounds.
- [1] Buvaneswari, K. et al. 1,2-Bis(2,4-dinitrophenyl)disulfane. Acta Crystallographica Section E, 2013, E69, o808–o809. View Source
- [2] Glidewell, C. et al. Conformational preferences and supramolecular aggregation in 2-nitrophenylthiolates: disulfides and thiosulfonates. Acta Crystallographica Section B, 2000, 56, 872–883. View Source
